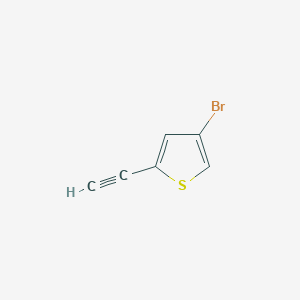

4-Bromo-2-ethynylthiophene

Übersicht

Beschreibung

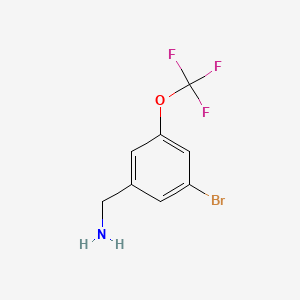

4-Bromo-2-ethynylthiophene is a chemical compound with the molecular formula C6H3BrS . It has a molecular weight of 187.06 and is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-ethynylthiophene is1S/C6H3BrS/c1-2-6-3-5(7)4-8-6/h1,3-4H . This indicates that the molecule consists of a thiophene ring with a bromine atom and an ethynyl group attached at the 4th and 2nd positions, respectively . Physical And Chemical Properties Analysis

4-Bromo-2-ethynylthiophene is a liquid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-2-ethynylthiophene: is a valuable building block in organic synthesis. It can be utilized in the construction of complex molecules due to its reactive bromine and ethynyl groups. For instance, it can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures which are prevalent in pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-2-ethynylthiophene may serve as a precursor for the synthesis of various drug candidates. Its incorporation into larger molecules can lead to the development of new therapeutic agents with potential activity against a range of diseases .

Materials Science

This compound is also significant in materials science, particularly in the development of novel organic semiconductors. The thiophene ring is a common motif in conjugated polymers used in organic photovoltaics and light-emitting diodes (LEDs), where it contributes to the electronic properties of the material .

Analytical Chemistry

4-Bromo-2-ethynylthiophene: can be used as a standard or reference compound in analytical chemistry to calibrate instruments or develop new analytical methods. Its distinct spectroscopic signature helps in the identification and quantification of similar compounds .

Environmental Studies

While direct applications in environmental studies are not explicitly documented for 4-Bromo-2-ethynylthiophene , related brominated compounds are often studied for their environmental impact, persistence, and bioaccumulation. Thus, it could be used as a model compound for environmental behavior studies of brominated organic chemicals .

Agricultural Research

In the context of agricultural research, brominated thiophenes could be explored for their potential use in pest management strategies. They may act as intermediates in the synthesis of agrochemicals designed to protect crops from pests and diseases .

Biotechnology

The reactivity of 4-Bromo-2-ethynylthiophene makes it a candidate for biotechnological applications, such as the modification of biomolecules or the creation of bioconjugates for medical diagnostics or targeted drug delivery systems .

Nanotechnology

Finally, in nanotechnology, 4-Bromo-2-ethynylthiophene could be employed in the synthesis of nanoscale materials. Its ability to form various carbon-carbon bonds can lead to the creation of novel nanostructures with specific properties for electronics or catalysis .

Safety and Hazards

The safety information for 4-Bromo-2-ethynylthiophene indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause respiratory irritation, and prolonged exposure may cause skin dryness or cracking . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4-bromo-2-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS/c1-2-6-3-5(7)4-8-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSJGYZPEOFUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699298 | |

| Record name | 4-Bromo-2-ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethynylthiophene | |

CAS RN |

690266-87-6 | |

| Record name | 4-Bromo-2-ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)